4,4'-Methylenebis(2-tert-butyl-6-methylphenol)
Overview
Description
4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability in various industrial applications, particularly in rubber and plastic industries . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
Mechanism of Action
Target of Action
4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is a phenolic antioxidant . Its primary targets are reactive oxygen species (ROS) that can cause oxidative damage to cells .
Mode of Action
As an antioxidant, 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) interacts with ROS, neutralizing them and preventing them from causing cellular damage . It also enhances the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked bromobutyl rubber (BIIR) matrix .
Biochemical Pathways
The compound’s antioxidant action plays a role in various biochemical pathways related to oxidative stress. By neutralizing ROS, it helps maintain the balance of oxidative and antioxidative reactions in the body .
Pharmacokinetics
Its solubility in water is very low, which might affect its absorption and distribution .
Result of Action
The primary result of the compound’s action is the prevention of oxidative damage to cells. This can have various downstream effects, including the prevention of aging and disease processes associated with oxidative stress . In addition, it activates autophagic flux, leading to the formation of autolysosome puncta and enhancing the antitumor efficacy of belotecan by activating both autophagy and apoptosis .
Action Environment
The efficacy and stability of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) can be influenced by various environmental factors. For instance, its antioxidant action might be more effective in environments with high levels of oxidative stress . Furthermore, its stability could be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is synthesized by reacting 2-tert-butyl-4-methylphenol with formaldehyde through a carbonyl condensation reaction . The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize impurities. The product is then purified through crystallization or distillation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major products are quinones and other oxidized derivatives.
Substitution: The products vary depending on the substituent introduced, such as halogenated or nitro-substituted phenols.
Scientific Research Applications
4,4’-Methylenebis(2-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications in stabilizing polymers and preventing oxidative degradation.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its high oxidation stability and used in similar industrial applications.
Uniqueness
4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is unique due to its specific molecular structure, which provides a balance between steric hindrance and antioxidant activity. This balance makes it particularly effective in stabilizing materials without significantly affecting their physical properties.
Properties
IUPAC Name |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-9-16(12-18(20(14)24)22(3,4)5)11-17-10-15(2)21(25)19(13-17)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLRVTKRKFEVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242070 | |
Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-65-1 | |
Record name | 4,4′-Methylenebis(6-tert-butyl-2-methylphenol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl Antioxidant 720 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-di-tert-butyl-4,4'-methylenedi-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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